氧化铕

描述

Europium oxide (Eu2O3) is a compound of europium, a rare earth element, and oxygen. It is a white solid with a cubic crystal structure, and is one of the most widely studied rare earth oxides. Europium oxide has many applications in the scientific, industrial, and medical fields, and is used in a variety of research experiments.

科学研究应用

光催化制氢

氧化铕已被开发为一种用于制氢(H2)的光催化剂,特别是在可见光照射下的水分解中。当与 Pt 纳米团簇结合时,氧化铕显示出显着增强的光催化 H2 生成活性。这是氢能技术进步的重要一步 (Ren 等,2019).

核反应堆控制棒

氧化铕,以氧化铕形式或包裹在金属基质中,广泛用于核反应堆的控制棒中。这些控制棒已在各种反应堆中成功运行了 20 多年,包括原子破冰船和可运输工厂 (Klochkov 和 Risovany,1999).

电浮选萃取铕化合物

在电浮选领域,氧化铕对于从各种溶液中萃取难溶的铕化合物至关重要。这一过程在核能和氢能、电子和医学领域具有重要意义 (Kolesnikov 等,2020).

陶瓷中的烧结助剂

氧化铕用作氮化铝的烧结助剂和掺杂剂,影响材料的晶格参数并影响其物理性质。这对先进陶瓷材料的开发具有重要意义 (Vandamme 等,1989).

核废料处置的 XPS 研究

对氧化铕等铕化合物的 X 射线光电子能谱 (XPS) 研究提供了了解其结合能和在核废料处置环境中潜在相互作用的重要数据 (Mercier 等,2006).

半导体技术

氧化铕在半导体技术中至关重要,在光电子学、电信、微电子学和光学器件中都有应用。其电学和形态学特性对于制造 MOS 电容器等器件至关重要 (Yılmaz 和 Yilmaz,2020).

染料敏化太阳能电池

掺杂铕的材料,如 ZnO 纳米棒,在染料敏化太阳能电池 (DSSC) 中显示出改进的性能。铕掺入这些材料增强了它们的电子性能,从而提高了太阳能转换效率 (Fonseca 等,2018).

作用机制

Target of Action

Europium oxide (Eu2O3) primarily targets oxide interfaces . It plays a significant role in the stabilization of metastable or novel phases of functional oxides down to the monolayer limit . It is also used as a red or blue phosphor in television sets and fluorescent lamps, and as an activator for yttrium-based phosphors .

Mode of Action

Europium oxide interacts with its targets through a process known as redox-assisted growth mode . This involves the use of active oxygen supply from the substrate material, without any external oxygen dosage . The evolution of Eu core levels allows us to disentangle the processes of interfacial oxygen diffusion and vacancy formation in stabilizing the very first monolayers of EuO on YSZ (001) .

Biochemical Pathways

It’s known that europium oxide plays a role in theinterfacial oxygen exchange at oxide interfaces . This process is crucial in stabilizing metastable or novel phases of functional oxides .

Pharmacokinetics

It’s worth noting that europium oxide is used in the synthesis of ultrathin films, indicating that it has the potential to be distributed and metabolized in various environments .

Result of Action

The action of europium oxide results in the formation of high-quality, crystalline ultrathin films of the Heisenberg ferromagnet europium monoxide (EuO) on YSZ (001) . This process is monitored end-to-end by in situ x-ray photoelectron emission spectroscopy and electron diffraction techniques .

Action Environment

The action of europium oxide is influenced by the environment, particularly the availability of active oxygen supply from the substrate material . Environmental factors such as temperature and pH could potentially influence the action, efficacy, and stability of europium oxide, but more research is needed to fully understand these effects.

安全和危害

未来方向

生化分析

Biochemical Properties

Europium oxide interacts with various biomolecules in biochemical reactions. For instance, it has been found to cause oxidative stress, which is reduced by the overexpression of genes encoding various antioxidant enzymes . Similarly, metallothionein genes are overexpressed, indicating the possible chelation of this lanthanide by these proteins .

Cellular Effects

Europium oxide has significant effects on various types of cells and cellular processes. For instance, it has been found to cause alterations in immune cells in the spleen . Moreover, lipid metabolism and autophagy are involved in the cellular stress response to europium . Both bioaccumulation in vacuoles, and their subsequent release, as well as a possible biotransformation to europium phosphate are involved in the europium detoxification process in these cells .

Molecular Mechanism

The molecular mechanism of europium oxide involves various binding interactions with biomolecules and changes in gene expression. For instance, the evolution of europium core levels allows us to disentangle the processes of interfacial oxygen diffusion and vacancy formation in stabilizing the very first monolayers of europium oxide on certain substrates .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of europium oxide change over time. For instance, high-quality, crystalline ultrathin films of europium oxide were stabilized on certain substrates, demonstrating the product’s stability .

Dosage Effects in Animal Models

The effects of europium oxide vary with different dosages in animal models. For instance, it has been found that high-dose europium oxide nanotubes might lead to liver injury, renal toxicity, and cardiovascular damage, but the low-dose and the middle-dose europium oxide nanotubes had hardly detrimental effects on liver, kidney, and cardiovascular system .

属性

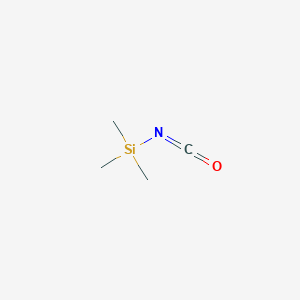

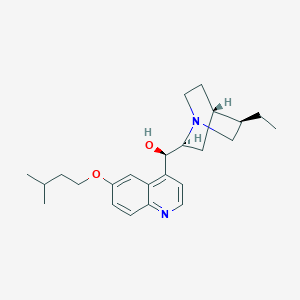

IUPAC Name |

europium(3+);oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Eu.3O/q2*+3;3*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEBZCFFCDTZXHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

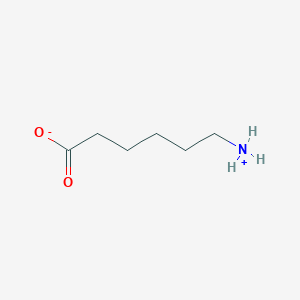

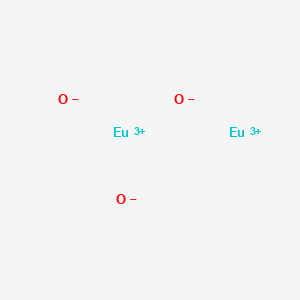

[O-2].[O-2].[O-2].[Eu+3].[Eu+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Eu2O3 | |

| Record name | europium(III) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Europium(III)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80152733 | |

| Record name | Europium oxide (Eu2O3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Pink powder; [Merck Index] | |

| Record name | Europium oxide (Eu2O3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Europium(III) oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2106 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1308-96-9, 12020-60-9 | |

| Record name | Europium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001308969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Europium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012020609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Europium oxide (Eu2O3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Europium oxide (Eu2O3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Europium(III) oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.787 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Europium oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.497 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EUROPIUM OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44642614WR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。